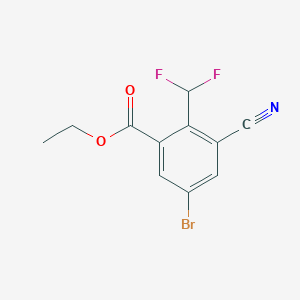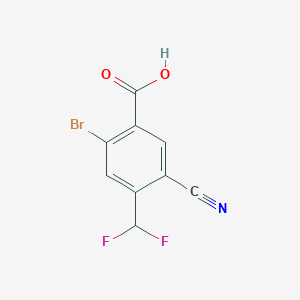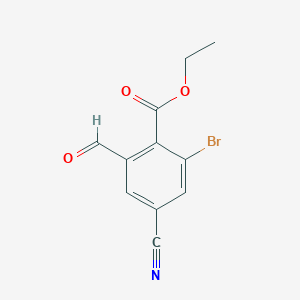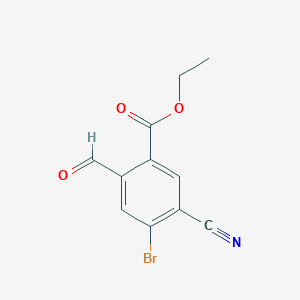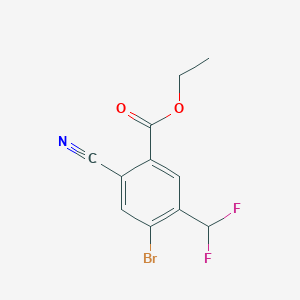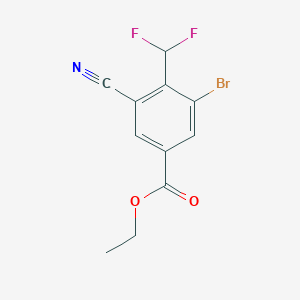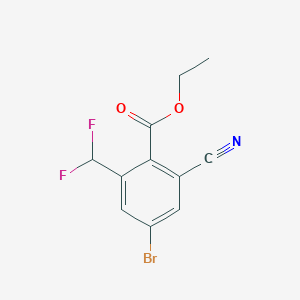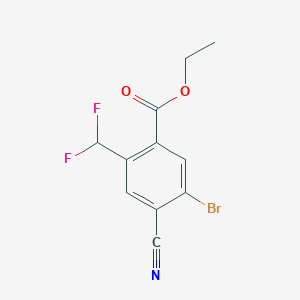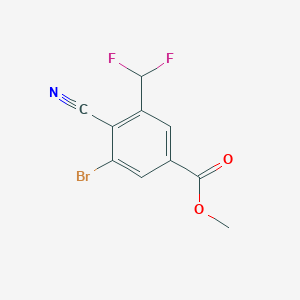
4-Bromo-2,5-dichlorobenzyl alcohol
Vue d'ensemble
Description
“4-Bromo-2,5-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is a type of aromatic alcohol. The compound has a molecular weight of 255.92 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine and chlorine atoms, and a hydroxyl group attached to the benzyl carbon . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, alcohols in general are known to undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 255.92 . Further details about its physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Metabolic Pathways and Metabolites
In vivo Metabolism in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 4-Bromo-2,5-dichlorobenzyl alcohol, was studied in rats. Metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, indicating complex metabolic pathways including deamination and reduction or oxidation processes (Kanamori et al., 2002).
Metabolic Pathways Across Species : A study explored the metabolism of 2C-B in various species including humans. Metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid were formed through pathways like oxidative deamination and demethylation. This revealed interspecies differences in 2C-B metabolism, with certain metabolites unique to specific species (Carmo et al., 2005).
Molecular Conformation and Phase Transitions
- Conformational Phase Transitions : A study on this compound analogs, specifically 4-chlorobenzyl and 4-bromobenzyl alcohols, revealed notable changes in molecular conformations during phase transitions. These changes are thought to be driven by interactions like hydrogen bonding and C-H...π interaction, crucial for understanding the compound's behavior in various states (Hashimoto & Harada, 2003).
Synthesis and Characterization
Synthesis of Related Compounds : Research into the synthesis of compounds similar to this compound, such as α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, has been explored. This focuses on developing new methods and intermediates for broader applications in chemistry and pharmacology (Li Ga, 2014).
Catalyzed Intramolecular Coupling : Studies have been conducted on the copper-catalyzed intramolecular O-vinylation of compounds related to this compound. This research contributes to understanding how such compounds can be synthesized and modified for specific chemical properties (Fang & Li, 2007).
Analysis of Urinary Metabolites : The metabolites of related compounds have been analyzed in human urine, providing insights into the body's processing of these chemicals. This information is essential for understanding the potential applications and effects of this compound and similar compounds (Kanamori et al., 2013).
Propriétés
IUPAC Name |
(4-bromo-2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGXTMRJANAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



